![molecular formula C10H9ClN2O B189266 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 887582-84-5](/img/structure/B189266.png)
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized by several methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. This compound has also been reported to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. However, this compound may also have some toxic effects on normal cells, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several advantages as a research tool. It is relatively easy to synthesize and has been reported to have good yields and purity. This compound has also shown promising results in several areas of research, including cancer and neurodegenerative diseases. However, there are also some limitations associated with the use of this compound in lab experiments. It may have some toxic effects on normal cells, which may limit its use in certain applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of more potent and selective analogs of this compound, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications in various areas of research. Additionally, this compound may be investigated for its potential applications in other areas of research, such as infectious diseases and inflammation.
Métodos De Síntesis
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized by several methods, including the reaction of 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethyl isocyanate in the presence of a base such as triethylamine. These methods have been reported to yield this compound with good yields and purity.
Aplicaciones Científicas De Investigación
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research, where this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, and also to induce apoptosis (programmed cell death) in cancer cells. This compound has also been investigated for its potential applications in neurodegenerative diseases, where it has shown neuroprotective effects in animal models.
Propiedades
Número CAS |
887582-84-5 |
|---|---|
Fórmula molecular |
C10H9ClN2O |
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c11-5-4-8-7-12-9-3-1-2-6-13(9)10(8)14/h1-3,6-7H,4-5H2 |
Clave InChI |
QCYFMWQTOLAYBC-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)CCCl |
SMILES canónico |
C1=CC2=NC=C(C(=O)N2C=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
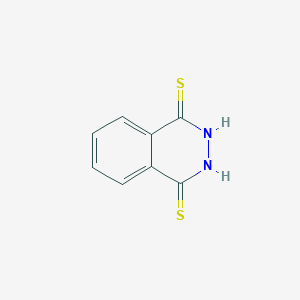
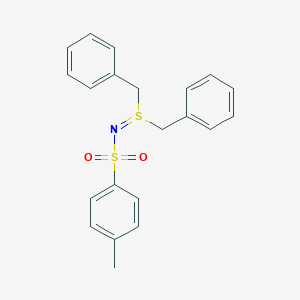
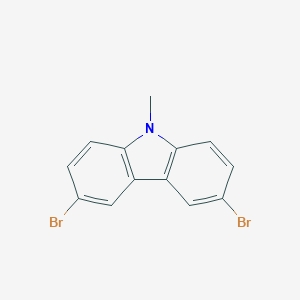

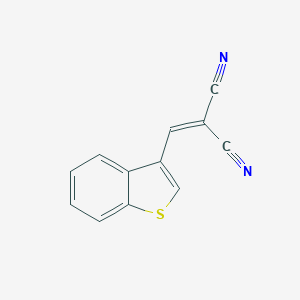
![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)


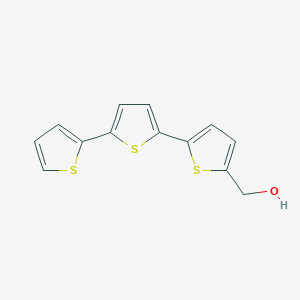
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)

![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)